Dichlobentiazox
Overview
Description
Dichlobentiazox is a novel fungicide developed by Kumiai Chemical Industry Co., Ltd. It belongs to the class of benzisothiazole compounds and was first introduced in 2016. The compound is known for its effectiveness against a wide range of plant diseases, particularly in rice cultivation. Its IUPAC name is 3-[(3,4-dichloroisothiazol-5-yl)methoxy]-1,2-benzisothiazole 1,1-dioxide, and it has a molecular formula of C11H6Cl2N2O3S2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dichlobentiazox begins with succinonitrile, which is treated with chlorine at elevated temperatures to produce a mixture of chlorinated maleonitrile and fumaronitrile. This mixture undergoes further reactions to form the final product .
Industrial Production Methods: Industrial production of this compound involves a series of chemical reactions under controlled conditions to ensure high yield and purity. The process typically includes chlorination, nitration, and cyclization steps, followed by purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Dichlobentiazox undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its function as a fungicide.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include chlorine, nitrating agents, and various solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Major Products Formed: The major products formed from the reactions of this compound include its derivatives, which are used in various formulations for agricultural applications .
Scientific Research Applications
Dichlobentiazox has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as a fungicide to control plant diseases such as rice blast, brown spot, and bacterial blight. Its effectiveness in activating plant defense mechanisms makes it a valuable tool in agricultural research .
Mechanism of Action
The mechanism of action of dichlobentiazox involves the activation of the salicylic acid pathway in plants. This activation induces systemic acquired resistance, which enhances the plant’s natural defense mechanisms against pathogens. The compound acts as a plant defense activator, making it effective against a wide range of plant diseases .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to dichlobentiazox include probenazole and acibenzolar-S-methyl. These compounds also act as plant defense activators by inducing systemic acquired resistance in plants .
Uniqueness: this compound is unique in its ability to provide stable and long-lasting protection against a wide range of plant diseases under various environmental conditions. Its high safety profile for rice seedlings and effectiveness in nursery box treatments further distinguish it from other similar compounds .
Properties
IUPAC Name |
3-[(3,4-dichloro-1,2-thiazol-5-yl)methoxy]-1,2-benzothiazole 1,1-dioxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N2O3S2/c12-9-7(19-14-10(9)13)5-18-11-6-3-1-2-4-8(6)20(16,17)15-11/h1-4H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTZZBQQGUIEGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)OCC3=C(C(=NS3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801024186 | |
Record name | Dichlobentiazox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801024186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957144-77-3 | |
Record name | Dichlobentiazox [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0957144773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dichlobentiazox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801024186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DICHLOBENTIAZOX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74TP6CP8JR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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